An In-depth Technical Guide on 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: Current Research and Future Directions
An In-depth Technical Guide on 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: Current Research and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data on the biological properties and mechanisms of action for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. This guide provides a comprehensive overview of its basic chemical properties and draws inferences from structurally related imidazolidine-2,4-dione derivatives to highlight its potential areas of therapeutic interest. The experimental protocols and mechanistic insights are based on established methodologies for this class of compounds.
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure provides a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the specific derivative, 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, outlining its fundamental properties and exploring its potential based on the broader understanding of the hydantoin chemical space.
Core Chemical Properties
A summary of the known basic properties of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Molecular Weight | 269.10 g/mol | N/A |
| CAS Number | 6320-50-9 | N/A |
| Appearance | White to off-white powder (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |
Synthesis Methodology: The Bucherer-Bergs Reaction
The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, such as 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction offers a straightforward route to the desired product.
Experimental Protocol (General)
A generalized protocol for the synthesis via the Bucherer-Bergs reaction is as follows:
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Reactant Preparation: A mixture of 4-bromoacetophenone (the ketone precursor), potassium cyanide (or sodium cyanide), and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.[2]
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Reaction: The mixture is heated, typically between 60-100°C, in a sealed reaction vessel for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution. The precipitate is collected by filtration.
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Purification: The crude product is then purified, usually by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, to yield the pure 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
Logical Workflow for Bucherer-Bergs Synthesis
Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.
Potential Biological Activities and Therapeutic Targets
While direct biological data for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is scarce, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of activities. The presence of a bromophenyl group may enhance potency and selectivity for various biological targets.
Anticonvulsant Activity
Hydantoin derivatives, most notably phenytoin, are established anticonvulsant drugs.[6][7] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.
Hypothesized Anticonvulsant Mechanism of Action
Caption: Potential mechanism of anticonvulsant activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of imidazolidine-2,4-dione derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.
Antimicrobial and Antifungal Activity
The hydantoin scaffold has also been explored for its antimicrobial and antifungal properties.[10][11][12][13][14] The presence of the halogenated phenyl ring in 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione could contribute to its potential efficacy against a range of microbial pathogens.
Future Research and Drug Development Perspectives
The lack of specific data on 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione presents a clear opportunity for further investigation. Key areas for future research include:
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Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis protocol is required. This should include comprehensive spectral analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties like melting point and solubility.
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In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets to identify its primary pharmacological activity. This could include assays for anticonvulsant, anticancer, and antimicrobial effects.
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Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is obtained, QSAR studies could help in understanding the contribution of the 4-bromophenyl and methyl groups at the 5-position to the observed activity and guide the design of more potent analogs.
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Mechanism of Action Studies: Should a significant biological activity be identified, further studies to elucidate the precise mechanism of action will be crucial for its development as a potential therapeutic agent.
Conclusion
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with unexplored therapeutic potential. Based on the well-documented biological activities of the imidazolidine-2,4-dione scaffold, this compound represents a promising starting point for the development of novel drugs, particularly in the areas of epilepsy, cancer, and infectious diseases. Further dedicated research is essential to unlock its full potential and to ascertain its place in the landscape of medicinal chemistry.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]






